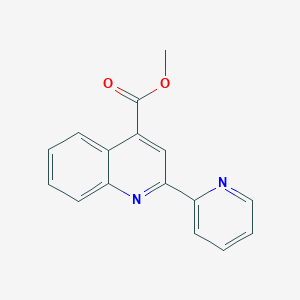![molecular formula C19H22N2O3S2 B4268724 ethyl 5-benzyl-2-[(4-morpholinylcarbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4268724.png)
ethyl 5-benzyl-2-[(4-morpholinylcarbonothioyl)amino]-3-thiophenecarboxylate
Descripción general
Descripción
Ethyl 5-benzyl-2-[(4-morpholinylcarbonothioyl)amino]-3-thiophenecarboxylate is a chemical compound that has gained much attention in scientific research due to its potential applications in various fields. This compound is a member of the thiophene family and has a molecular weight of 448.57 g/mol.
Mecanismo De Acción
The mechanism of action of ethyl 5-benzyl-2-[(4-morpholinylcarbonothioyl)amino]-3-thiophenecarboxylate is not fully understood, but it is believed to work by inhibiting certain enzymes that are involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDACs, ethyl 5-benzyl-2-[(4-morpholinylcarbonothioyl)amino]-3-thiophenecarboxylate can prevent the expression of genes that promote cancer cell growth and inflammation.
Biochemical and Physiological Effects
Ethyl 5-benzyl-2-[(4-morpholinylcarbonothioyl)amino]-3-thiophenecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis. In addition, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 5-benzyl-2-[(4-morpholinylcarbonothioyl)amino]-3-thiophenecarboxylate in lab experiments is its potential to inhibit cancer cell growth and inflammation. This makes it a valuable compound for studying the mechanisms of cancer and inflammation and for developing new treatments for these diseases. However, one limitation of using this compound is its relatively high cost and the difficulty in synthesizing it. This may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on ethyl 5-benzyl-2-[(4-morpholinylcarbonothioyl)amino]-3-thiophenecarboxylate. One direction is to study its potential as a treatment for other diseases besides cancer and inflammation, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to study its mechanism of action in more detail, to better understand how it inhibits cancer cell growth and inflammation. Finally, researchers can work on developing more efficient and cost-effective synthesis methods for this compound, to make it more accessible for large-scale experiments.
Aplicaciones Científicas De Investigación
Ethyl 5-benzyl-2-[(4-morpholinylcarbonothioyl)amino]-3-thiophenecarboxylate has shown great potential in scientific research. It has been studied for its anticancer properties, with promising results in inhibiting the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer. It has also been studied for its anti-inflammatory properties, with potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
ethyl 5-benzyl-2-(morpholine-4-carbothioylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S2/c1-2-24-18(22)16-13-15(12-14-6-4-3-5-7-14)26-17(16)20-19(25)21-8-10-23-11-9-21/h3-7,13H,2,8-12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICIBGUKVHDRMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)CC2=CC=CC=C2)NC(=S)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-benzyl-2-[(morpholin-4-ylcarbonothioyl)amino]thiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3-dimethyl-5-{2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazino}-5-oxopentanoic acid](/img/structure/B4268645.png)

![5-[(2,4-difluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4268661.png)
![2-[2-(3-methoxyphenoxy)propanoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4268667.png)
![N-(6-benzyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-5-methyl-3-thiophenecarboxamide](/img/structure/B4268672.png)


![5-tert-butyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4268676.png)
amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4268701.png)
![ethyl 5-benzyl-2-[(1-pyrrolidinylcarbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4268717.png)
![ethyl 5-benzyl-2-{[(4-methyl-1-piperidinyl)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4268725.png)
![N-(6-benzyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4268739.png)
![N-(6-benzyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4268742.png)
![2-mercapto-3-(2-thienylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268743.png)